Acetic acid;2-cyanoguanidine
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Overview
Description
Acetic acid; 2-cyanoguanidine is a compound that combines the properties of acetic acid and 2-cyanoguanidineThis compound is a colorless solid that is soluble in water, acetone, and alcohol, but not in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoguanidine is typically synthesized by treating cyanamide with a base. The reaction involves the dimerization of cyanamide to form 2-cyanoguanidine . The reaction conditions often include the use of an alkaline medium to facilitate the dimerization process.
Industrial Production Methods: In industrial settings, 2-cyanoguanidine is produced by the same method, treating cyanamide with a base. This process is scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoguanidine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted guanidines.
Condensation Reactions: It can condense with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, which react with 2-cyanoguanidine to form substituted guanidines.
Condensation Agents: Such as aldehydes and ketones, which react under acidic or basic conditions.
Major Products Formed:
Substituted Guanidines: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-Cyanoguanidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various guanidine derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: Utilized as a curing agent for epoxy resins and as a slow-release fertilizer in agriculture.
Mechanism of Action
The mechanism of action of 2-cyanoguanidine involves its ability to form hydrogen bonds and its high basicity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Guanidine: Shares the guanidine functional group but lacks the nitrile group present in 2-cyanoguanidine.
Cyanamide: The precursor to 2-cyanoguanidine, which dimerizes to form the latter.
Acetylguanidine: A functionalized guanidine derivative that can be synthesized from guanidine salts.
Uniqueness: 2-Cyanoguanidine is unique due to its combination of the nitrile and guanidine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from chemical synthesis to industrial uses .
Properties
CAS No. |
142521-44-6 |
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Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
acetic acid;2-cyanoguanidine |
InChI |
InChI=1S/C2H4N4.C2H4O2/c3-1-6-2(4)5;1-2(3)4/h(H4,4,5,6);1H3,(H,3,4) |
InChI Key |
VGWUWXUBEZVYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(#N)N=C(N)N |
Origin of Product |
United States |
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